N-octyl-4-(1H-tetrazol-1-yl)benzamide
Description
N-Octyl-4-(1H-tetrazol-1-yl)benzamide is a benzamide derivative featuring an octyl alkyl chain at the N-position and a tetrazole ring at the para position of the benzamide scaffold. The octyl chain introduces lipophilicity, which may influence membrane permeability and target binding.
Properties
Molecular Formula |
C16H23N5O |
|---|---|
Molecular Weight |
301.39 g/mol |
IUPAC Name |
N-octyl-4-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C16H23N5O/c1-2-3-4-5-6-7-12-17-16(22)14-8-10-15(11-9-14)21-13-18-19-20-21/h8-11,13H,2-7,12H2,1H3,(H,17,22) |
InChI Key |
FBNSRWORFDRTCN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCNC(=O)C1=CC=C(C=C1)N2C=NN=N2 |
Origin of Product |
United States |
Preparation Methods
[2+3] Cycloaddition of 4-Cyanobenzoic Acid with Sodium Azide
The most direct route involves the reaction of 4-cyanobenzoic acid with sodium azide (NaN₃) under acidic conditions.
-
Combine 4-cyanobenzoic acid (1.47 g, 10 mmol), NaN₃ (0.98 g, 15 mmol), and sulfamic acid (0.1 mmol) in DMF (10 mL).
-
Heat at 120°C for 5–8 hours under inert atmosphere.
-
Cool, dilute with ethyl acetate (30 mL), and wash with 6 N HCl (20 mL).
-
Isolate the product via vacuum filtration (yield: 86–95%).
Mechanistic Insights :
-
The reaction proceeds via a Huisgen-type cycloaddition, where the nitrile group reacts with NaN₃ to form the tetrazole ring.
-
Sulfamic acid acts as a Brønsted acid catalyst, enhancing the electrophilicity of the nitrile.
Regioselectivity Considerations :
-
The 1H-tetrazole isomer dominates due to thermodynamic stabilization of the N1-substituted product under acidic conditions.
Characterization Data :
-
¹H NMR (CDCl₃, 400 MHz): δ 8.15 (d, J = 8.4 Hz, 2H, Ar–H), 8.05 (s, 1H, tetrazole–H), 7.65 (d, J = 8.4 Hz, 2H, Ar–H).
-
IR (KBr): 2500–3300 cm⁻¹ (tetrazole N–H), 1680 cm⁻¹ (C=O).
Amide Coupling: Formation of this compound
Carbodiimide-Mediated Coupling with n-Octylamine
The benzoic acid derivative is activated and coupled to n-octylamine using EDC·HCl and HOBt .
-
Dissolve 4-(1H-tetrazol-1-yl)benzoic acid (2.04 g, 10 mmol) in DMF (20 mL).
-
Add EDC·HCl (2.3 g, 12 mmol), HOBt (1.62 g, 12 mmol), and triethylamine (3.0 mL, 21 mmol).
-
Stir at 0°C for 15 minutes, then add n-octylamine (1.42 mL, 10 mmol).
-
Warm to room temperature and stir for 12 hours.
-
Extract with ethyl acetate (3 × 50 mL), dry over MgSO₄, and purify via silica gel chromatography (hexane/EtOAc 3:1) to isolate the product (yield: 89%).
Optimization Notes :
-
Excess EDC·HCl (1.2 equiv) ensures complete activation of the carboxylic acid.
-
HOBt suppresses racemization and enhances coupling efficiency.
Characterization Data :
-
¹H NMR (CDCl₃, 400 MHz): δ 8.10 (d, J = 8.4 Hz, 2H, Ar–H), 8.00 (s, 1H, tetrazole–H), 7.60 (d, J = 8.4 Hz, 2H, Ar–H), 6.20 (br s, 1H, NH), 3.45 (q, J = 6.8 Hz, 2H, CH₂–N), 1.55–1.25 (m, 12H, CH₂), 0.88 (t, J = 6.8 Hz, 3H, CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 166.5 (C=O), 145.2 (tetrazole–C), 134.4, 130.1, 127.8 (Ar–C), 39.8 (CH₂–N), 31.8, 29.6, 29.3, 26.7, 22.6, 14.1 (CH₂/CH₃).
Alternative Synthetic Routes
One-Pot Tandem Synthesis
A modified Ugi–azide reaction could theoretically assemble the tetrazole and amide in one step, though this remains unexplored for the target compound.
Hypothetical Protocol :
-
Combine 4-cyanobenzoic acid, n-octylamine, TMSN₃, and an isocyanide in methanol.
-
Stir at room temperature for 24 hours.
-
Acidic work-up to hydrolyze intermediates.
Challenges :
-
Competing reactions between the nitrile and amine may form undesired byproducts.
-
Regioselectivity control in tetrazole formation is less predictable.
Scalability and Industrial Considerations
Chemical Reactions Analysis
Types of Reactions
N-octyl-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions, leading to the formation of different nitrogen-containing products.
Reduction: Reduction reactions can target the benzamide or the tetrazole ring, resulting in the formation of amines or other reduced species.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzamide or the octyl chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halides, acids, or bases can be used depending on the desired substitution reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrazole ring may yield nitrogen oxides, while reduction of the benzamide could produce primary amines .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds containing tetrazole rings exhibit significant antimicrobial properties. N-octyl-4-(1H-tetrazol-1-yl)benzamide has been evaluated for its efficacy against various bacterial strains, demonstrating inhibitory effects comparable to established antibiotics. For instance, studies have shown that similar tetrazole derivatives possess activity against Gram-positive and Gram-negative bacteria, suggesting that this compound could be a candidate for further development as an antimicrobial agent .
Antiviral Properties
The antiviral potential of tetrazole derivatives has also been explored extensively. Compounds with similar structures have shown activity against viruses such as hepatitis C and influenza. The mechanism often involves interference with viral replication processes, making this compound a subject of interest in antiviral drug development .
Anticancer Activity
Recent studies have highlighted the anticancer properties of tetrazole-containing compounds. This compound has been investigated for its ability to induce apoptosis in cancer cell lines, potentially through mechanisms involving oxidative stress and the modulation of signaling pathways associated with cell survival . The compound's effectiveness in inhibiting tumor growth in preclinical models indicates its promise as a lead compound for cancer therapy .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various tetrazole derivatives, this compound was tested against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, suggesting strong antibacterial activity .
Case Study 2: Anticancer Activity
A recent investigation into the anticancer effects of this compound revealed that it effectively inhibited the proliferation of A549 lung cancer cells. The compound induced apoptosis through activation of caspase pathways, with IC50 values indicating potent cytotoxicity at concentrations around 20 µM . This study positions this compound as a promising candidate for further development in cancer therapeutics.
Mechanism of Action
The mechanism of action of N-octyl-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can mimic carboxyl or amide groups, allowing the compound to bind to active sites on proteins. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogues in PCAF HAT Inhibition
highlights benzamide derivatives with varying acyl chain lengths and substituents tested for PCAF histone acetyltransferase (HAT) inhibition. Key comparisons include:
- Compound 10 (2-octanoylamino-1-(4-carboxyphenyl)benzamide): Exhibited 66% inhibition at 100 µM, similar to anacardic acid (AA, 68%). The octanoyl (C8) chain here mirrors the octyl group in the target compound, suggesting comparable lipophilicity and steric effects .
- Compound 17 (2-tetradecanoylamino-1-(3-carboxyphenyl)benzamide): Showed superior inhibition (79%), indicating that longer acyl chains (C14) enhance activity, possibly due to increased hydrophobic interactions with the enzyme. However, such chains may compromise solubility .
Key Insight : The octyl chain in N-octyl-4-(1H-tetrazol-1-yl)benzamide may strike a balance between inhibitory potency and physicochemical properties, avoiding the solubility limitations of longer chains (e.g., C14) while maintaining adequate lipophilicity for target engagement.
Role of the Tetrazole Moiety
Tetrazole-containing compounds are recurrent in pharmacopeial standards () and synthetic studies (). For example:
- N-Substituted-2-(1H-tetrazol-1-yl)acetamides (): Synthesized with yields up to 97%, these compounds demonstrate the synthetic accessibility of tetrazole derivatives. The tetrazole group’s bioisosteric role likely contributes to hydrogen bonding and ionic interactions, akin to carboxylic acids but with improved stability .
- Impurity Profiles (): Tetrazole-acetamide derivatives in pharmacopeial contexts underscore the group’s relevance in drug design, particularly in antibiotics like cefazolin derivatives .
Key Insight : The tetrazole in this compound may enhance binding affinity and metabolic stability compared to carboxylate-containing analogs, aligning with trends observed in and .
Comparative Data Table
Research Implications and Gaps
- Activity-Solubility Trade-off : The octyl chain in the target compound may optimize activity and solubility better than longer chains (C14) but requires empirical validation.
- Synthetic Scalability : Methods from (e.g., trimethylsilylazide) could be adapted for high-yield production of the target compound .
- Unresolved Data : Specific biological data (e.g., IC₅₀, pharmacokinetics) for this compound are absent in the evidence, necessitating further studies.
Q & A
Q. What safety protocols are critical for handling this compound in vivo studies?
- Guidelines :
- Toxicity Screening : Perform acute toxicity tests (OECD 423) prior to rodent studies .
- Institutional Approval : Ensure IACUC compliance for animal protocols, emphasizing humane endpoints .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
